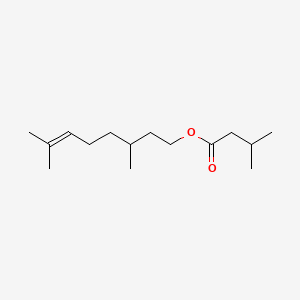

Citronellyl isovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Citronellyl isovalerate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has an apple, blackcurrant, and chamomile taste.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Overview : Citronellyl isovalerate is primarily utilized in the fragrance industry due to its pleasant aroma, which resembles that of citronella. It is commonly used in perfumes, soaps, and cosmetics.

Case Study : A study highlighted the synthesis of citronellyl acetate through lipase-catalyzed transesterification, indicating that similar methods could be applied to produce this compound efficiently. The resulting esters are essential in creating complex fragrance profiles in consumer products .

| Application | Details |

|---|---|

| Perfumes | Used for its fresh and citrus-like scent. |

| Soaps | Enhances fragrance and offers a refreshing aroma. |

| Cosmetics | Incorporated in lotions and creams for scent enhancement. |

Food Industry

Overview : this compound is also explored for its potential as a flavoring agent in food products. Its fruity and floral notes make it suitable for various culinary applications.

Research Findings : Studies have demonstrated the safety of using citronellyl compounds in food products, emphasizing their non-toxic nature when consumed at regulated levels. The European Food Safety Authority (EFSA) has assessed various citronellyl esters, supporting their use in food flavoring .

| Food Application | Details |

|---|---|

| Flavoring Agent | Adds citrus-like flavors to beverages and confections. |

| Natural Preservative | Exhibits antimicrobial properties that may help preserve food quality. |

Therapeutic Uses

Overview : Recent research has begun to explore the therapeutic potential of this compound, particularly its anti-inflammatory and antimicrobial properties.

Case Study : Research involving the degradation of citronellol compounds by Pseudomonas mendocina showed that these compounds could be metabolized effectively, suggesting potential pathways for developing antimicrobial treatments based on citronellyl derivatives .

| Therapeutic Application | Details |

|---|---|

| Antimicrobial Activity | Effective against certain pathogens, enhancing its value in medical formulations. |

| Anti-inflammatory Properties | Potential use in topical formulations targeting skin inflammation. |

Biodegradation Studies

Understanding the biodegradation of citronellyl compounds is crucial for assessing their environmental impact. Research indicates that certain strains of bacteria can effectively degrade these compounds, suggesting that they can be safely integrated into products without posing long-term ecological risks.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Citronellyl isovalerate undergoes hydrolysis under acidic/basic conditions or via enzymatic action:

-

Acid/Base Hydrolysis :

-

Enzymatic Hydrolysis :

Lipases (e.g., Candida rugosa) hydrolyze the ester bond at 30°C, with activity dependent on water content and solvent polarity .

Degradation Pathways

Microbial and oxidative degradation pathways have been characterized:

-

Microbial Catabolism :

Pseudomonas spp. degrade this compound via β-oxidation . The pathway involves: -

Oxidative Degradation :

Exposure to UV light or radicals initiates lipid peroxidation, forming hydroperoxides and secondary aldehydes .

Comparative Reaction Kinetics

Reaction kinetics for citronellyl esters under varying conditions:

| Reaction Type | Catalyst | Temperature | Conversion (%) | Time (h) | Source |

|---|---|---|---|---|---|

| Esterification | Novozym®435 | 70°C | 97 | 2 | |

| Transesterification | P. fluorescens | 40°C | 98 | 24 | |

| Hydrolysis (Acid) | HCl | 25°C | 85 | 6 |

Key Challenges and Innovations

Eigenschaften

CAS-Nummer |

68922-10-1 |

|---|---|

Molekularformel |

C15H28O2 |

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

3,7-dimethyloct-6-enyl 3-methylbutanoate |

InChI |

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3 |

InChI-Schlüssel |

WZTNQQJXPYEGAF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

Kanonische SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

Dichte |

d 0.88 |

Key on ui other cas no. |

68922-10-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.